Ethyl 2-(2,5-dichloro-4-fluorosulfonylphenoxy)acetate
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Overview
Description
Ethyl 2-(2,5-dichloro-4-fluorosulfonylphenoxy)acetate is an organic compound with a complex structure that includes chloro, fluoro, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,5-dichloro-4-fluorosulfonylphenoxy)acetate typically involves the reaction of 2,5-dichloro-4-fluorosulfonylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dichloro-4-fluorosulfonylphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro groups can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonyl group can participate in redox reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or thiols.
Hydrolysis: Formation of 2-(2,5-dichloro-4-fluorosulfonylphenoxy)acetic acid.
Scientific Research Applications
Ethyl 2-(2,5-dichloro-4-fluorosulfonylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dichloro-4-fluorosulfonylphenoxy)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,5-difluorophenyl acetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Ethyl bromodifluoroacetate
Uniqueness
Ethyl 2-(2,5-dichloro-4-fluorosulfonylphenoxy)acetate is unique due to the presence of both chloro and fluoro groups along with the sulfonyl functional group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
25314-18-5 |
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Molecular Formula |
C10H9Cl2FO5S |
Molecular Weight |
331.14 g/mol |
IUPAC Name |
ethyl 2-(2,5-dichloro-4-fluorosulfonylphenoxy)acetate |
InChI |
InChI=1S/C10H9Cl2FO5S/c1-2-17-10(14)5-18-8-3-7(12)9(4-6(8)11)19(13,15)16/h3-4H,2,5H2,1H3 |
InChI Key |
ZUBYIVCVONUTLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1Cl)S(=O)(=O)F)Cl |
Origin of Product |
United States |
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